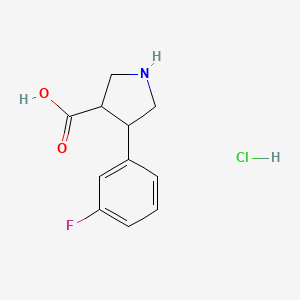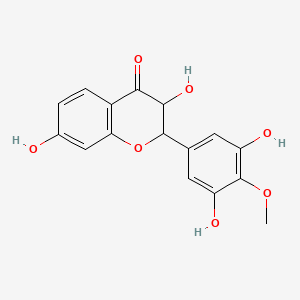![molecular formula C22H22ClKN6O B12317915 potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)
potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate is a chemical compound known for its significant role in medicinal chemistry. This compound is a potassium salt derivative of an imidazole-based structure, which is often utilized in the development of pharmaceuticals, particularly for its properties as an angiotensin II receptor antagonist.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate typically involves multiple steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the butyl and chloro groups: These groups are added through substitution reactions, often using reagents like butyl chloride and chlorinating agents.
Attachment of the biphenyl and tetrazole moieties: This step is achieved through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Formation of the potassium salt: The final step involves the neutralization of the compound with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yields.
Purification steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality control: Analytical methods like HPLC and NMR are used to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
Potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and biphenyl moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
科学研究应用
Potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Utilized in the development of drugs, particularly as an angiotensin II receptor antagonist for treating hypertension and related cardiovascular conditions.
Industry: Employed in the production of pharmaceuticals and as a reagent in various chemical processes.
作用机制
The compound exerts its effects primarily by blocking the angiotensin II receptor, which plays a crucial role in regulating blood pressure. By inhibiting this receptor, the compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the renin-angiotensin-aldosterone system.
相似化合物的比较
Similar Compounds
Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Irbesartan: Shares structural similarities and therapeutic uses.
Candesartan: Also an angiotensin II receptor antagonist with comparable pharmacological effects.
Uniqueness
Potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate is unique due to its specific structural configuration, which provides distinct pharmacokinetic properties and receptor binding affinities compared to other similar compounds.
属性
分子式 |
C22H22ClKN6O |
|---|---|
分子量 |
461.0 g/mol |
IUPAC 名称 |
potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate |
InChI |
InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1 |
InChI 键 |
WBEUZWUCMDLLLJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,4-Dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12317836.png)
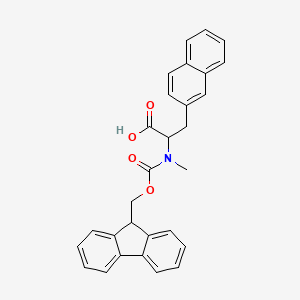
![tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12317847.png)
![3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol](/img/structure/B12317868.png)
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)
![[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)

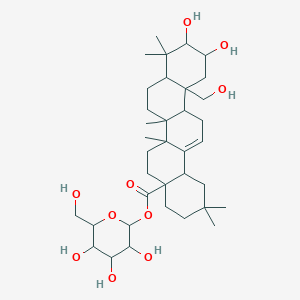
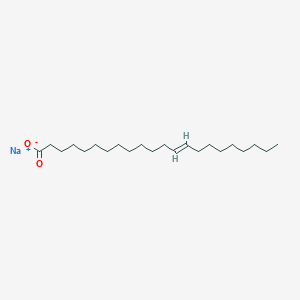
![2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)
![disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)

